molecular formula C14H15N B14694717 2-(1-Phenylethyl)aniline CAS No. 28534-06-7

2-(1-Phenylethyl)aniline

Cat. No.: B14694717
CAS No.: 28534-06-7
M. Wt: 197.27 g/mol
InChI Key: PONACZUQXOYIQJ-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)aniline is an organic compound with the molecular formula C14H15N It is a derivative of aniline, where the amino group is substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide reacts with a nucleophile under specific conditions to form the desired product . Another method involves the reduction of nitroarenes, where the nitro group is reduced to an amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce nitroso or nitro derivatives, while reduction can yield different amine compounds.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenylethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

28534-06-7

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-(1-phenylethyl)aniline

InChI

InChI=1S/C14H15N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-11H,15H2,1H3

InChI Key

PONACZUQXOYIQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2N

Origin of Product

United States

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